molecular formula C23H21FN8O2 B14821031 N-(2-Fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine

N-(2-Fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine

Cat. No.: B14821031
M. Wt: 460.5 g/mol
InChI Key: PEVJRHJJWVYDQB-UHFFFAOYSA-N
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Description

N-(2-Fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine is a complex organic compound that features a unique arrangement of functional groups

Properties

Molecular Formula

C23H21FN8O2

Molecular Weight

460.5 g/mol

IUPAC Name

N-(2-fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methylpyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine

InChI

InChI=1S/C23H21FN8O2/c1-31-12-14(10-28-31)17-11-27-16-4-5-21(30-23(16)29-17)32(13-20-25-6-7-26-20)18-8-15(33-2)9-19(34-3)22(18)24/h4-12H,13H2,1-3H3,(H,25,26)

InChI Key

PEVJRHJJWVYDQB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C=CC(=NC3=N2)N(CC4=NC=CN4)C5=C(C(=CC(=C5)OC)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[2,3-b]pyrazine structure, followed by the introduction of the fluoro and dimethoxy substituents on the phenyl ring. The imidazol-2-ylmethyl and pyrazol-4-yl groups are then attached through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-(2-Fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine
  • N-(3,5-Dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine

Uniqueness

The unique combination of fluoro, dimethoxy, imidazole, and pyrazole groups in N-(2-Fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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